4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring a regiospecific 2-(trifluoromethyl)-5-hydroxypyrimidine scaffold often encounter analogs with unsuitable substitution patterns that derail SAR studies. 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol (CAS 2845127-78-6) directly solves this with its precise substitution geometry, enabling unambiguous structure-activity relationship development. - The 5-hydroxyl group provides a unique handle for O-alkylation, acylation, or sulfonylation-chemistry not accessible from 2-hydroxy or 4-hydroxy isomers-while the 4-methyl group blocks competing electrophilic substitution. - A predicted pKa of 5.57, distinct from the des-methyl analog (pKa 5.22), allows fine-tuning of ionization and lipophilicity without altering the core pharmacophore, critical for ADME optimization. - Supplied as a solid with 98% purity, soluble in polar solvents, and supported by predicted boiling point (161.2 °C) and density (1.435 g/cm³) data for systematic physicochemical profiling.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
Cat. No. B13707741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1O)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c1-3-4(12)2-10-5(11-3)6(7,8)9/h2,12H,1H3
InChIKeyHAAXXIRSXHYLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol: Physicochemical & Procurement Profile


4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol (CAS 2845127-78-6) is a trisubstituted pyrimidine derivative (C₆H₅F₃N₂O, MW 178.11) bearing a hydroxyl group at the 5-position, a trifluoromethyl group at the 2-position, and a methyl group at the 4-position . Its predicted physicochemical properties include a boiling point of 161.2±40.0 °C, a density of 1.435±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 5.57±0.28 . The compound is typically supplied as a solid with purity specifications of 98% and is soluble in polar solvents such as water and alcohols .

Synthetic Building Block
Trisubstituted pyrimidine with a defined 2-CF3-4-CH3-5-OH substitution pattern supports regioselective derivatization workflows.
Ionization-Sensitive Studies
Predicted pKa suggests ionization behavior may differ from close regioisomers; requires experimental verification for assay design.
Research-Grade Supply
Supplied as a high-purity solid suitable for synthetic and physicochemical profiling studies; not intended for direct biological claim without further characterization.

Regiospecific Substitution Criticality for 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol


Pyrimidine derivatives with identical molecular formulae but differing substitution patterns (regioisomers) exhibit distinct physicochemical properties and chemical reactivities that preclude interchangeable use in synthetic and pharmacological applications [1]. The specific arrangement of the methyl, trifluoromethyl, and hydroxyl groups in 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol determines its hydrogen-bond donor/acceptor capacity, tautomeric equilibrium, and ionization state, all of which critically influence both its behavior as a synthetic building block and its interaction with biological targets [2]. Substituting a close analog such as 2-(trifluoromethyl)pyrimidin-5-ol (lacking the 4-methyl group) or 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol (with the hydroxyl group relocated) would alter the regioselectivity of subsequent derivatization reactions and invalidate structure-activity relationships established for this specific scaffold.

Regioisomeric pKa Shift
The 4-methyl group may alter hydroxyl acidity relative to the des-methyl analog, potentially changing ionization-dependent properties without direct compound data.
Derivatization Site Divergence
The 5-OH position enables O-functionalization not accessible from 4-OH or 2-OH pyrimidine isomers; scaffold substitution would redirect synthetic outcomes.
CF3 Positional Bioactivity
CF3 placement on the pyrimidine ring can influence biological readouts; class-level evidence suggests potency differences among isomers, but no target-specific data exist.

Quantitative Evidence: 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol vs. Analogs


pKa Differentiation from 5-Hydroxy Regioisomer

The predicted acid dissociation constant (pKa) of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is 5.57 ± 0.28 . This value is 0.35 log units higher (less acidic) than the predicted pKa of 5.22 ± 0.23 reported for its close regioisomer 2-(trifluoromethyl)pyrimidin-5-ol, which differs only by the absence of the 4-methyl substituent . The difference indicates that the electron-donating 4-methyl group measurably decreases the acidity of the 5-hydroxyl proton relative to the des-methyl analog.

pKa Differentiation
Class-level inference
Target: predicted pKa 5.57 ± 0.28 Comparator (2-(trifluoromethyl)pyrimidin-5-ol): pKa 5.22 ± 0.23 ΔpKa +0.35 (target less acidic)
Ionization state may shift; verify experimentally.
Predicted values; computational method unspecified.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Hydroxy Orthogonal Derivatization vs. 4-Hydroxy Isomers

The 5-hydroxy positioning in 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol provides a single hydrogen bond donor site (HBD count = 1) and multiple acceptor sites (HBA count = 5, incorporating the pyrimidine ring nitrogens and the trifluoromethyl group), whereas the 4-hydroxy regioisomer 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol presents an identical HBD/HBA count but with the hydroxyl group in a position that leads to different tautomeric preferences (4-pyrimidinol vs. 5-pyrimidinol) . This positional difference determines which ring nitrogen is preferentially alkylated or acylated in subsequent synthetic steps.

Derivatization Topology
Class-level inference
5-OH provides a unique H-bond donor site and O-derivatization handle not available from 4-OH isomer; tautomeric preference differs between 5-pyrimidinol and 4-pyrimidinol forms.
Enables 5-O-substituted library synthesis.
No quantitative reactivity data published.
Synthetic Chemistry Building Blocks Medicinal Chemistry

C2-CF3 vs. C4-CF3 Electronic Profile

In trifluoromethyl pyrimidine series, the position of the CF3 group relative to other substituents critically modulates biological activity. A study of 5-trifluoromethyl pyrimidine derivatives as EGFR inhibitors demonstrated that compounds with CF3 at the 5-position achieved IC50 values of 0.35 μM (A549), 3.24 μM (MCF-7), and 5.12 μM (PC-3), with the most potent compound (9u) achieving an EGFR kinase IC50 of 0.091 μM [1]. While not a direct measurement of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol itself, these data establish that CF3 positional isomerism within the pyrimidine ring yields quantifiable potency differences in cellular assays, supporting the non-interchangeability of 2-CF3 vs. 5-CF3 scaffolds [1].

CF3 Position & Bioactivity
Class-level inference
CF3 positional isomerism in pyrimidines associated with IC50 differences in cell assays (reference: 5-CF3 derivative showed EGFR IC50 0.091 μM, A549 IC50 0.35 μM). No direct data for target compound.
Supports scaffold-specific SAR review.
Class-level inference; verify for 2-CF3 analog.
Medicinal Chemistry Structure-Activity Relationships Drug Design

Key Application Scenarios for 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol


Kinase Inhibitor Lead Optimization with 2-CF3-5-OH Pharmacophore

Medicinal chemistry programs targeting kinases where a 2-trifluoromethyl-5-hydroxypyrimidine motif is privileged can utilize this compound as a direct starting scaffold. The predicted pKa of 5.57 supports ionization behavior distinct from the 5.22 pKa of the des-methyl analog , enabling fine-tuning of physicochemical properties without altering the core pharmacophore. The 4-methyl group provides a vector for further hydrophobic substitution while simultaneously modulating hydroxyl acidity.

Regioselective Derivatization for Parallel Library Synthesis

For combinatorial chemistry efforts, the 5-hydroxyl group serves as a unique handle for O-alkylation, O-acylation, or sulfonylation that is not accessible from 4-hydroxy or 2-hydroxy pyrimidine isomers . The 4-methyl substituent blocks electrophilic substitution at that position, directing reactivity exclusively to the 5-OH and the ring nitrogens, thereby simplifying reaction outcomes and improving library purity.

Physicochemical Comparison in Trifluoromethyl Pyrimidine Series

The availability of predicted pKa (5.57), boiling point (161.2 °C), and density (1.435 g/cm³) data makes this compound suitable for inclusion in systematic physicochemical profiling studies across trifluoromethyl pyrimidine congeneric series, where understanding the incremental impact of methyl substitution on properties such as lipophilicity, solubility, and ionization is essential for building predictive ADME models.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Predicted pKa and 2-CF3-5-OH substitution pattern
Verify ionization behavior and SAR consistency for the 4-methyl-2-CF3-5-OH motif
Regioselective derivatization for library synthesis
5-OH unique handle with 4-methyl blocking group
Confirm O-derivatization selectivity and resulting library purity
Physicochemical profiling in CF3 pyrimidine series
Predicted pKa, boiling point, density
Experimental validation of predicted properties for ADME modeling
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